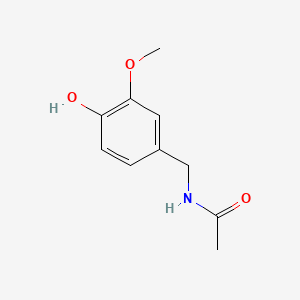

N-(4-Hydroxy-3-methoxybenzyl)acetamide

Overview

Description

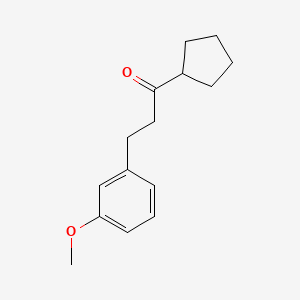

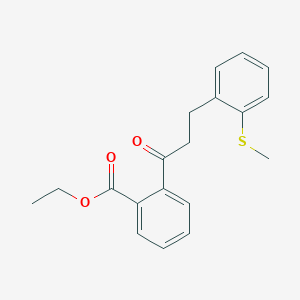

“N-(4-Hydroxy-3-methoxybenzyl)acetamide” is a chemical compound with the molecular formula C10H13NO3 . It has an average mass of 195.215 Da and a monoisotopic mass of 195.089539 Da . It is also known by other names such as “Acetamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-” and "N-vanillylacetamide" .

Synthesis Analysis

The synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide involves the use of p-toluidine and o-vanillin, which are mixed to form orange spikes. The imine is then dissolved in 95% methanol and stirred. The reduction is carried out with sodium borohydride, added in small increments, resulting in a colorless product .Molecular Structure Analysis

The molecular structure of “N-(4-Hydroxy-3-methoxybenzyl)acetamide” includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The compound has a molar refractivity of 52.6±0.3 cm³ and a polarizability of 20.9±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis

“N-(4-Hydroxy-3-methoxybenzyl)acetamide” has a density of 1.2±0.1 g/cm³, a boiling point of 435.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has an enthalpy of vaporization of 71.9±3.0 kJ/mol and a flash point of 217.3±25.9 °C .Scientific Research Applications

Polymer Chemistry and Material Science

Acetamides find use as plasticizers in polymer synthesis. Researchers explore incorporating N-(4-Hydroxy-3-methoxybenzyl)acetamide into polymer matrices to improve material properties, such as flexibility, durability, or biodegradability.

For additional resources, you can explore the research articles on N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide here and the quantum chemical computations related to similar compounds here . You can also find related products for scientific research at Sigma-Aldrich . 📚

Future Directions

Mechanism of Action

Mode of Action

It’s known that acetamides, like this compound, are commonly used in syntheses as plasticizers . Amination, the process of adding an amine group to a molecule, can be a powerful method of reducing functional groups .

Biochemical Pathways

The synthesis of imines, amines, and amides is fundamental to our understanding of biological pathways . Several naturally occurring amines such as serotonin and epinephrine function as neurotransmitters in the body .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Action Environment

One study mentions that ruthenium, a metal often used in similar compounds, can adapt to the physiological environment .

properties

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-6-8-3-4-9(13)10(5-8)14-2/h3-5,13H,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHHDIOOTMACMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345757 | |

| Record name | N-(4-Hydroxy-3-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53527-04-1 | |

| Record name | N-(4-Hydroxy-3-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.